N-benzyl-2-bromo-N-ethylbutanamide
Overview
Description
N-benzyl-2-bromo-N-ethylbutanamide is an organic compound with the molecular formula C13H18BrNO It is a brominated amide derivative, characterized by the presence of a benzyl group, an ethyl group, and a bromine atom attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-N-ethylbutanamide typically involves the bromination of N-benzyl-N-ethylbutanamide. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The general reaction scheme is as follows:
Starting Material: N-benzyl-N-ethylbutanamide
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent: Dichloromethane (DCM) or chloroform
Reaction Conditions: Room temperature to reflux, depending on the brominating agent used
The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the amide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-N-ethylbutanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the benzyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of N-ethylbutanamide derivatives with various substituents.
Reduction: Formation of N-benzyl-N-ethylbutanamine.
Oxidation: Formation of benzoic acid and N-ethylbutanamide.
Scientific Research Applications
N-benzyl-2-bromo-N-ethylbutanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-ethylbutanamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-N-ethylbutanamide: Similar structure with a chlorine atom instead of bromine.
N-benzyl-2-iodo-N-ethylbutanamide: Similar structure with an iodine atom instead of bromine.
N-benzyl-2-fluoro-N-ethylbutanamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-benzyl-2-bromo-N-ethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-2-bromo-N-ethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMJOJRVVQTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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